![molecular formula C14H12N2OS B8774062 4-(Benzo[d]thiazol-2-ylmethoxy)aniline](/img/structure/B8774062.png)
4-(Benzo[d]thiazol-2-ylmethoxy)aniline
描述
4-(Benzo[d]thiazol-2-ylmethoxy)aniline is an organic compound with the molecular formula C14H12N2OS It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzo[d]thiazol-2-ylmethoxy)aniline typically involves the reaction of 2-mercaptobenzothiazole with 4-chloroaniline in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of 2-mercaptobenzothiazole attacks the chloro group of 4-chloroaniline, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Commonly used bases include sodium hydroxide or potassium carbonate, and the reaction is typically carried out in a suitable solvent such as dimethylformamide or dimethyl sulfoxide.
化学反应分析
Types of Reactions
4-(Benzo[d]thiazol-2-ylmethoxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aniline group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkoxides or thiolates can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-(Benzo[d]thiazol-2-ylmethoxy)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of dyes, pigments, and other materials.
作用机制
The mechanism of action of 4-(Benzo[d]thiazol-2-ylmethoxy)aniline involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to the suppression of tumor growth.
相似化合物的比较
Similar Compounds
- 2-(Benzothiazol-2-yl)aniline
- 4-(Benzothiazol-2-yl)phenol
- 2-(Benzothiazol-2-yl)ethanol
Uniqueness
4-(Benzo[d]thiazol-2-ylmethoxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications.
属性
分子式 |
C14H12N2OS |
|---|---|
分子量 |
256.32 g/mol |
IUPAC 名称 |
4-(1,3-benzothiazol-2-ylmethoxy)aniline |
InChI |
InChI=1S/C14H12N2OS/c15-10-5-7-11(8-6-10)17-9-14-16-12-3-1-2-4-13(12)18-14/h1-8H,9,15H2 |
InChI 键 |
KCWSMMWAHNAHFA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)N=C(S2)COC3=CC=C(C=C3)N |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

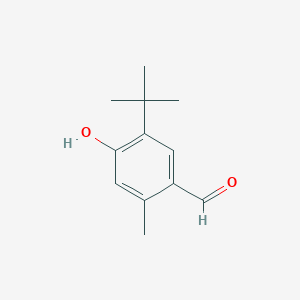
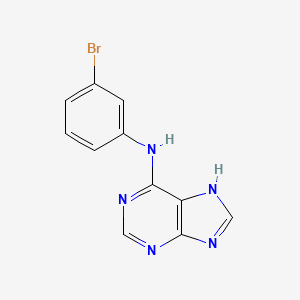
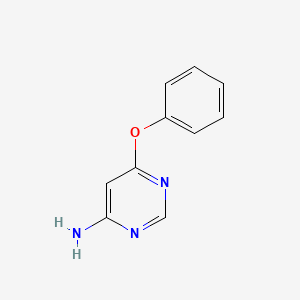
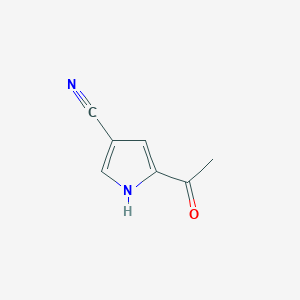
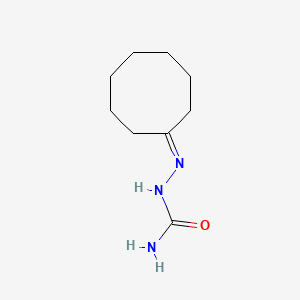
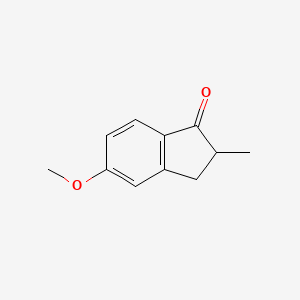
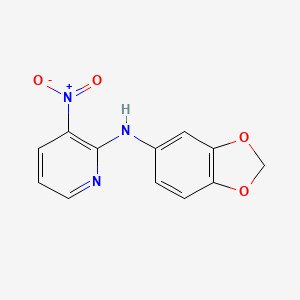
![6-Bromo-2-phenylimidazo[1,2-A]pyridin-7-amine](/img/structure/B8774037.png)
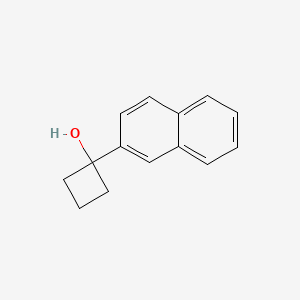
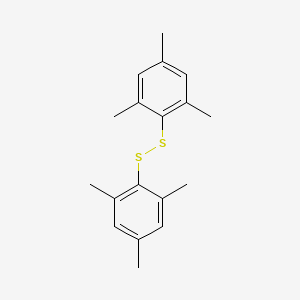
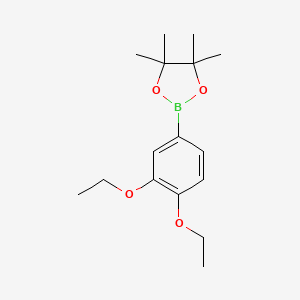
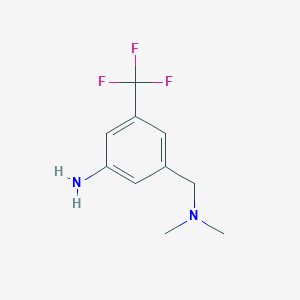
![(R)-2-[(N-acetyl-N-methylamino)methyl]pyrrolidine](/img/structure/B8774075.png)
![2-{2-[(2,6-dichlorophenyl)amino]phenyl}-N,N-diethylacetamide](/img/structure/B8774081.png)
